2-{[(Ethoxycarbonyl)amino](4-methoxyphenyl)methyl}-3-methylbutanoic acid
Description
2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid is a substituted butanoic acid derivative featuring a 4-methoxyphenyl group, an ethoxycarbonylamino moiety, and a methyl branch at the 3-position of the carboxylic acid backbone. Its molecular formula is C₁₆H₂₁NO₅ (calculated molecular weight: 307.34 g/mol).
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
2-[(ethoxycarbonylamino)-(4-methoxyphenyl)methyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-5-22-16(20)17-14(13(10(2)3)15(18)19)11-6-8-12(21-4)9-7-11/h6-10,13-14H,5H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
MBOBAPDEUFSDCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)OC)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathway
This approach utilizes 2-amino-3-methylbutanoic acid (valine) as a starting material, followed by reductive amination and protection steps:
Esterification :
Valine is converted to its ethyl or tert-butyl ester to protect the carboxylic acid during subsequent reactions. For example, tert-butyl 2-amino-3-methylbutanoate is synthesized via reaction with tert-butyl acetate and perchloric acid (yield: ~95–97%).DL-valine + tert-butyl acetate → tert-butyl 2-amino-3-methylbutanoateSchiff Base Formation :
The amino ester reacts with 4-methoxybenzaldehyde to form an imine intermediate.Reductive Amination :
The imine is reduced using NaBH₄ or NaBH₃CN to yield ethyl 2-(4-methoxybenzylamino)-3-methylbutanoate.Urethane Protection :
The secondary amine is protected with ethyl chloroformate in basic conditions (Na₂CO₃/NaOH), analogous to methods for (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid synthesis (yield: 86%).Secondary amine + ethyl chloroformate → Ethoxycarbonyl-protected derivativeEster Hydrolysis :
The tert-butyl or ethyl ester is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to yield the free carboxylic acid.
Direct Alkylation Pathway
This method avoids reductive amination by directly alkylating the amino group:
Alkylation of Amino Ester :
tert-Butyl 2-amino-3-methylbutanoate reacts with 4-methoxybenzyl bromide in DMF using NaHCO₃ as a base (16 h, RT).tert-Butyl 2-amino-3-methylbutanoate + 4-methoxybenzyl bromide → Alkylated intermediateProtection and Deprotection :
The resulting secondary amine is protected with ethyl chloroformate, followed by ester hydrolysis.
Key Reaction Conditions and Yields
*Yield estimated from analogous reactions.
Optimization Strategies
- Solvent Selection : DMF and dichloromethane are preferred for alkylation and coupling due to their polarity and compatibility with base-sensitive reactions.
- Protection Group : tert-Butyl esters offer superior stability during alkylation compared to ethyl esters.
- Catalysis : DMAP and EDC enhance coupling efficiency in urethane formation.
Analytical Data
- Melting Point : Analogous urethane-protected compounds (e.g., (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid) exhibit melting points of 109–113°C.
- Spectroscopic Data :
Comparative Analysis of Methods
| Parameter | Reductive Amination | Direct Alkylation |
|---|---|---|
| Steps | 4 | 3 |
| Yield | Moderate (70–86%) | Moderate (46–70%) |
| Side Reactions | Imine hydrolysis | Over-alkylation |
| Scalability | High | Moderate |
Industrial Applications
The compound’s structural similarity to protease inhibitors (e.g., ledipasvir intermediates) suggests utility in pharmaceutical synthesis. Its ethoxycarbonyl and aryl groups enable further functionalization for drug discovery.
Chemical Reactions Analysis
Types of Reactions
2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules from the evidence, focusing on structural features, molecular properties, and functional roles.
Structural and Functional Group Analysis
Table 1: Substituent Comparison
Key Observations:
Ethoxycarbonyl Group : Present in the target compound and sergliflozin , this group enhances metabolic stability compared to unmodified carboxylates.
4-Methoxyphenyl vs. Fluorophenyl : The 4-methoxyphenyl group (target compound) offers electron-donating properties, while fluorophenyl () introduces electronegativity, affecting reactivity and binding affinity .
Methyl Branching: The 3-methyl group in the target compound increases lipophilicity compared to linear analogs like 4-[(3-methylphenyl)amino]-4-oxobutanoic acid .
Key Observations:
Table 3: Functional Roles
Key Observations:
- The target compound’s methyl and 4-methoxyphenyl groups may improve blood-brain barrier penetration compared to polar analogs like sergliflozin.
Biological Activity
2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid, also known as ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-methoxyphenyl)thiophene-3-carboxylate, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H23NO5
- Molecular Weight : 309.35752 g/mol
- CAS Number : [Not provided in the search results]
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The following sections detail these activities through case studies and experimental findings.
Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of various compounds, 2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid was shown to inhibit the production of pro-inflammatory cytokines. The compound's mechanism appears to involve the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 1500 | 600 | 60% |
| IL-6 | 1200 | 480 | 60% |
| IL-1β | 900 | 360 | 60% |
Antioxidant Activity
The compound has been evaluated for its antioxidant properties using DPPH and ABTS assays. Results indicate a significant scavenging effect on free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |
|---|---|---|
| DPPH | 45 | 30 (Ascorbic Acid) |
| ABTS | 50 | 25 (Trolox) |
Anticancer Potential
Recent studies have focused on the anticancer activity of this compound against various cancer cell lines. In vitro experiments demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Effects on H22 Tumor Cells
In a controlled experiment involving H22 tumor cells, treatment with the compound resulted in:
- Reduction in cell viability by approximately 70% at a concentration of 100 µM.
- Increased apoptosis as evidenced by flow cytometry analysis showing higher annexin V staining.
The proposed mechanism involves the modulation of several key signaling pathways:
- Inhibition of PI3K/Akt pathway , leading to decreased cell survival.
- Activation of p53 , promoting cell cycle arrest and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
